o-(2-Ethoxyethyl)homoserine
Description
o-(2-Ethoxyethyl)homoserine is a chemically modified derivative of L-homoserine, a non-proteinogenic amino acid involved in methionine biosynthesis pathways. This compound features a 2-ethoxyethyl group esterified to the hydroxyl oxygen of homoserine (Figure 1). Its synthesis typically involves etherification of L-homoserine with 2-ethoxyethyl reagents under controlled acidic or enzymatic conditions.
Properties
Molecular Formula |
C8H17NO4 |
|---|---|
Molecular Weight |
191.22 g/mol |
IUPAC Name |
2-amino-4-(2-ethoxyethoxy)butanoic acid |
InChI |
InChI=1S/C8H17NO4/c1-2-12-5-6-13-4-3-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |
InChI Key |
YIRBNXGQJPYJLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-(2-Ethoxyethyl)homoserine typically involves the reaction of homoserine with 2-ethoxyethanol under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce homoserine, which is then chemically modified to introduce the ethoxyethyl group .
Chemical Reactions Analysis
Types of Reactions
o-(2-Ethoxyethyl)homoserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific enzymes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
o-(2-Ethoxyethyl)homoserine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a precursor for other biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of o-(2-Ethoxyethyl)homoserine involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in the biosynthesis of methionine and threonine. It may also interact with other molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Homoserine Derivatives
Homoserine derivatives vary in their substituent groups, influencing their biochemical roles, stability, and enzymatic interactions. Below is a detailed comparison of o-(2-Ethoxyethyl)homoserine with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Research Findings
Enzymatic Specificity: Homoserine acetyltransferase (HTA) in Leptospira interrogans catalyzes the transfer of acetyl groups to homoserine, forming O-acetyl-L-homoserine. This enzyme operates via a "ping-pong" mechanism, where the catalytic triad (serine, histidine, aspartate) exhibits conformational flexibility during acetylation .
Thermodynamic Stability :
- O-Acetyl-L-homoserine is prone to hydrolysis in aqueous environments due to its labile acetyl group, whereas O-succinyl-L-homoserine demonstrates greater stability at physiological pH, making it a preferred intermediate in bacterial systems .
- The 2-ethoxyethyl group in this compound may enhance hydrophobicity and membrane permeability compared to acetyl or succinyl derivatives, though experimental data are lacking.
Biosynthetic Divergence :
- Organisms like C. glutamicum utilize O-acetyl-L-homoserine for direct homocysteine synthesis via sulfhydrylases, while E. coli relies on O-succinyl-L-homoserine for the same pathway . This divergence highlights evolutionary adaptations in sulfur metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
